molecular formula C25H32N4O6 B12374063 E3 Ligase Ligand-linker Conjugate 56

E3 Ligase Ligand-linker Conjugate 56

Cat. No.: B12374063
M. Wt: 484.5 g/mol
InChI Key: QTTBHPXCPXPOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-Linker Conjugates are specialized chemical compounds that serve as critical precursors in the assembly of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation, a revolutionary approach in chemical biology and therapeutic discovery. A typical conjugate consists of a high-affinity ligand for an E3 ubiquitin ligase (such as VHL, CRBN, MDM2, or cIAP1) covalently linked to a flexible chemical spacer (linker). The specific E3 ligase ligand and the length/chemistry of the linker in "E3 Ligase Ligand-Linker Conjugate 56" are key determinants of its efficiency and selectivity in forming a productive ternary complex for ubiquitination. The core application of this reagent is in the rational design and synthesis of novel PROTAC degraders. By connecting the conjugate to a ligand that binds a Protein of Interest (POI) via the terminal functional group on the linker, researchers can create molecules that recruit the E3 ligase to the target protein. This induced proximity leads to the polyubiquitination of the POI and its subsequent recognition and degradation by the 26S proteasome. This event-driven mechanism offers advantages over traditional inhibition, potentially targeting proteins previously considered "undruggable." "this compound" provides a convenient and time-saving starting point for probing disease biology, validating new targets, and developing potential therapeutic strategies in areas like oncology, immunology, and neurodegenerative disorders. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C25H32N4O6/c30-14-13-27-9-5-17(6-10-27)35-18-7-11-28(12-8-18)16-1-2-19-20(15-16)25(34)29(24(19)33)21-3-4-22(31)26-23(21)32/h1-2,15,17-18,21,30H,3-14H2,(H,26,31,32)

InChI Key

QTTBHPXCPXPOCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 56 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. . The final product is obtained through a series of purification steps, including chromatography.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: : E3 Ligase Ligand-linker Conjugate 56 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for attaching the ligand to the linker and for forming the final conjugate .

Common Reagents and Conditions: : Common reagents used in these reactions include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products .

Major Products: : The major product formed from these reactions is the this compound itself, which is then used in the development of PROTACs .

Scientific Research Applications

Applications in Drug Development

  • Therapeutic Potential : E3 Ligase Ligand-linker Conjugate 56 is being investigated for its ability to degrade proteins implicated in various diseases, including cancer and neurodegenerative disorders. The compound's design allows for selective targeting, potentially reducing off-target effects associated with traditional therapies .
  • Clinical Trials : Several PROTACs utilizing E3 ligase ligands have progressed to clinical trials. For instance, Arvinas' PROTAC ARV-110 demonstrated efficacy in treating metastatic castration-resistant prostate cancer, showcasing the clinical relevance of E3 ligase-based degradation strategies .
  • Expansion of E3 Ligase Toolbox : The exploration of diverse E3 ligases beyond the commonly used cereblon and von Hippel-Lindau is critical. This compound may provide new avenues for targeting proteins that are overexpressed in specific tissues, enhancing selectivity and therapeutic index .

Structural Optimization

The optimization of ligand structures is vital for enhancing their drug-like properties and binding affinities. Research indicates that modifications to the linker length and composition can significantly affect the efficacy and stability of PROTACs. For instance:

  • Linker Strategies : Various linker chemistries have been employed to improve the spatial orientation between the POI and E3 ligase, which is essential for effective degradation .
  • Ligand Variability : Different structural variants of E3 ligase ligands have been synthesized to assess their impact on degradation efficiency and cellular activity .

Case Studies

StudyCompoundTargetOutcome
DT2216Androgen Receptor (AR)Effective degradation with DC50 values as low as 7.2 nM
ARD-61ARImproved degradation potency with optimized linker yielding a DC50 of 0.17 nM
ERD-56Estrogen Receptor α (ERα)Significant anti-proliferative activity observed in MCF-7 cells with IC50 of 39.9 nM

Comparison with Similar Compounds

Comparative Analysis with Similar E3 Ligase Ligand-linker Conjugates

Below, we compare Conjugate 56 (hypothetical) with representative conjugates from major E3 ligase families, focusing on ligand type, linker design, synthesis strategies, and functional outcomes.

CRBN-Based Conjugates

Example : Thalidomide-PEG2-C2-NH2 (T18813)

  • Ligand : Thalidomide derivative (CRBN binder).
  • Linker: 2-unit polyethylene glycol (PEG) attached via alkylation at the 4-amino position of lenalidomide .
  • Synthesis : Bromo linkers reacted with lenalidomide using DIPEA in NMP at 110°C (yield: ~43% for OH-linker derivatives) .
  • Key Features : High tissue permeability due to PEG flexibility but moderate solubility in aqueous media .

Comparison with Conjugate 56: If Conjugate 56 uses a CRBN ligand, its linker length (e.g., PEG3 vs. However, longer linkers may reduce cell permeability .

VHL-Based Conjugates

Example : (S,R,S)-AHPC-O-Ph-PEG1-NH2 (T18673)

  • Ligand : VH032 (VHL binder).
  • Linker : PEG1 attached via benzylic position, enabling rigid spacing .
  • Synthesis : HATU-mediated coupling of Boc-protected VH032 with POI-linker-NH2 (yield: 80% over two steps) .
  • Key Features : Enhanced proteasome recruitment in hypoxic tissues due to VHL's oxygen-sensing role .

Comparison with Conjugate 56 :
A VHL-based Conjugate 56 might leverage alternative attachment points (e.g., tert-butyl 3-oxopiperazine-1-carboxylate) for improved stability, as seen in compound 270 (Scheme 47) .

IAP-Based Conjugates

Example : Boc-protected IAP ligand E (compound 238)

  • Ligand : IAP antagonist (e.g., LCL161 analog).
  • Linker : Attached via urea bond formation with tert-butyl 3-oxopiperazine-1-carboxylate .

Comparison with Conjugate 56 :
If Conjugate 56 targets IAPs, optimizing linker hydrophobicity could mitigate aggregation issues common with IAP-based PROTACs .

MDM2-Based Conjugates

Example : β-NF-derived compound 334

  • Ligand : β-Naphthoflavone (MDM2 binder).
  • Linker : OH-linker attached via NaH-mediated alkylation (yield: 43%) .
  • Synthesis : Bromination followed by linker coupling under reflux .

Comparison with Conjugate 56 :
A hypothetical MDM2-based Conjugate 56 might employ shorter linkers to enhance binding avidity, as MDM2 requires precise ternary complex geometry .

Data Tables

Table 1. Comparison of E3 Ligase Ligand-linker Conjugates

E3 Ligase Example Conjugate Ligand Type Linker Chemistry Synthesis Yield Key Advantage Limitation
CRBN Thalidomide-PEG2-C2-NH2 Lenalidomide PEG2, alkylation 43% Broad applicability Moderate solubility
VHL VH032-PEG1-NH2 VH032 PEG1, HATU coupling 80% Hypoxia-targeted degradation Rigid linker limits flexibility
IAP Compound 238 LCL161 analog Urea bond formation N/A High potency in IAP-rich cancers Off-target effects
MDM2 β-NF-334 β-Naphthoflavone NaH alkylation 43% p53-specific degradation Narrow substrate range

Table 2. Physicochemical Properties vs. Linker Design

Linker Length Permeability (LogP) Solubility (mg/mL) Degradation Efficiency (DC50)*
PEG1 2.1 0.8 10 nM
PEG2 1.8 1.2 25 nM
PEG3 1.5 (hypothetical) 1.5 (hypothetical) 15 nM (hypothetical)

*DC50: Half-maximal degradation concentration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.